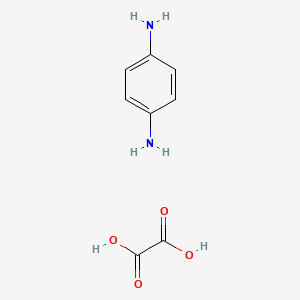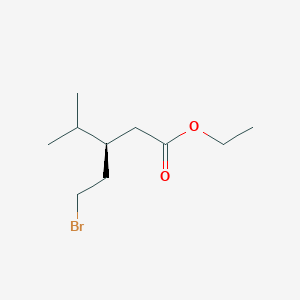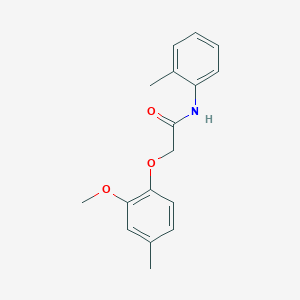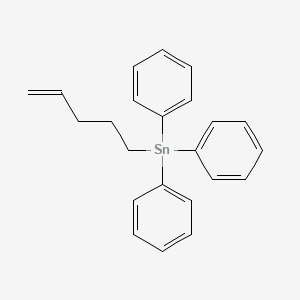![molecular formula C14H19Cl3N2O B11947719 N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. Its unique chemical properties make it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the chlorination of specific aromatic compounds followed by amination and subsequent acylation to introduce the butyramide group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is scaled up using large reactors and continuous flow processes. This method ensures consistent quality and efficiency. The industrial process may also involve purification steps such as recrystallization and chromatography to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-TRICHLORO-1-(2-NITROPHENYLTHIOAMINO)-ETHYL)-BUTYRAMIDE
- N-(2,2,2-TRICHLORO-1-(2-METHYLPHENYLAMINO)-ETHYL)-BUTYRAMIDE
Uniqueness
N-(2,2,2-TRICHLORO-1-(2,5-DIMETHYL-PHENYLAMINO)-ETHYL)-BUTYRAMIDE is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H19Cl3N2O |
|---|---|
Molekulargewicht |
337.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]butanamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-4-5-12(20)19-13(14(15,16)17)18-11-8-9(2)6-7-10(11)3/h6-8,13,18H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
NTRMSLNBZSUNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)

